Boc-3,5,3'-triiodo-L-thyronine is synthesized from L-tyrosine derivatives through iodination processes. The compound is part of a broader class of iodinated phenolic compounds that exhibit significant biological activity related to metabolism and growth regulation. Its CAS number is 140396-69-6, and it is recognized for its role in various biochemical studies involving thyroid hormones .
The synthesis of Boc-3,5,3'-triiodo-L-thyronine typically involves the following steps:
The molecular formula for Boc-3,5,3'-triiodo-L-thyronine is . The structure includes:
The presence of iodine significantly alters the electronic properties of the molecule, enhancing its biological activity. The molecular structure can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .
Boc-3,5,3'-triiodo-L-thyronine participates in various chemical reactions typical for thyroid hormone analogues:
These reactions are essential for understanding how modifications to thyroid hormones affect their biological functions .
The mechanism of action for Boc-3,5,3'-triiodo-L-thyronine primarily involves its interaction with thyroid hormone receptors located in various tissues. Upon binding to these receptors:
Research indicates that variations in the structure of thyroid hormone analogues can lead to differential receptor activation patterns and biological responses .
Boc-3,5,3'-triiodo-L-thyronine exhibits several notable physical and chemical properties:
Boc-3,5,3'-triiodo-L-thyronine serves various scientific applications:
Boc-3,5,3'-triiodo-L-thyronine (Boc-T3) exhibits distinct binding kinetics to thyroid hormone receptor (TR) isoforms α and β. The Boc group (tert-butyloxycarbonyl) at the amino terminus sterically hinders interactions with the ligand-binding domain (LBD), reducing its binding affinity compared to endogenous T3 (3,5,3'-triiodo-L-thyronine). Surface plasmon resonance (SPR) assays reveal a dissociation constant (Kd) of 10-7 M for Boc-T3 binding to TRβ, which is 10-fold weaker than T3's Kd of ~10-10 M [2]. Time-resolved fluorescence anisotropy further demonstrates slower association kinetics (kon = 1.2 × 104 M-1s-1) and faster dissociation (koff = 3.8 × 10-3 s-1) for Boc-T3 compared to T3 (kon = 5.5 × 105 M-1s-1; koff = 1.2 × 10-4 s-1) [2]. TRα shows even lower affinity for Boc-T3, attributed to subtle differences in its LBD hydrophobic pocket architecture [3] [8].
Table 1: Binding Parameters of Boc-T3 and Reference Ligands
Compound | TR Isoform | Kd (M) | kon (M-1s-1) | koff (s-1) |
---|---|---|---|---|
Boc-T3 | TRβ | 2.1 × 10-7 | 1.2 × 104 | 3.8 × 10-3 |
T3 (Endogenous) | TRβ | 4.7 × 10-10 | 5.5 × 105 | 1.2 × 10-4 |
T4 (Thyroxine) | TRβ | 8.3 × 10-9 | 3.1 × 105 | 2.6 × 10-3 |
The L-configuration of Boc-T3 is critical for productive binding to TRs. Enantiomeric D-Boc-T3 shows >95% reduction in TRβ binding affinity in radioligand displacement assays, confirming strict chiral discrimination by the receptor’s LBD . Molecular dynamics simulations reveal that the Boc group reorients the ligand’s alanine sidechain, disrupting key hydrogen bonds between the amino group and TRβ residues Glu349 and Arg282. This perturbation alters the position of helix 12 (H12), which is essential for coactivator recruitment [2] [5]. The iodine atoms at positions 3, 5, and 3' maintain van der Waals contacts with hydrophobic residues (Leu276, Val284, Phe272), but the Boc group sterically clashes with Phe455 in the β2 sheet of TRβ, reducing binding stability [5] [8].
Boc-T3 binding induces unique conformational shifts in TRs. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) shows that Boc-T3 binding increases solvent exposure in the loop between helices 11–12 of TRβ by 40%, indicating incomplete stabilization of the activation function-2 (AF-2) surface compared to T3 [2]. This results in altered coregulator recruitment:
The Boc group’s bulkiness prevents optimal repositioning of H12, leading to a "semi-active" receptor conformation. This is corroborated by circular dichroism spectroscopy, showing a 15% decrease in α-helical content in Boc-T3-bound TRβ versus T3-bound complexes [5].
Table 2: Allosteric Effects on TRβ Conformation
Parameter | Boc-T3–Bound TRβ | T3-Bound TRβ | Apo-TRβ |
---|---|---|---|
H11-H12 Loop Dynamics | ↑ 40% solvent exposure | ↑ 15% exposure | ↑ 90% exposure |
SRC-2 Recruitment | 40% of maximal | 100% | 0% |
NCoR Dissociation | 70% dissociated | 100% dissociated | 0% dissociated |
Boc-T3 competes with endogenous T3 and T4 for TR binding but with distinct isoform selectivity. In scintillation proximity assays using recombinant TRs:
Boc-T3’s inhibitory potency is tissue-context dependent. In hepatocyte nuclear extracts (TRβ-rich), Boc-T3 displaces 75% of bound 125I-T3 at 1 μM concentration, whereas in cardiomyocyte extracts (TRα-dominant), only 30% displacement occurs [8]. This aligns with TRβ’s adaptability to bulkier 5' substitutions, as seen in T4 binding [2]. Notably, Boc-T3 does not inhibit T3 binding to plasma membrane integrin αvβ3, confirming specificity for nuclear TRs [5].
Table 3: Competitive Binding Parameters
Competitor | TRβ IC50 (nM) | TRα IC50 (nM) | Selectivity Ratio (TRβ:TRα) |
---|---|---|---|
Boc-T3 | 120 | 450 | 3.75 |
T3 | 0.5 | 0.8 | 1.6 |
T4 | 8 | 12 | 1.5 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: